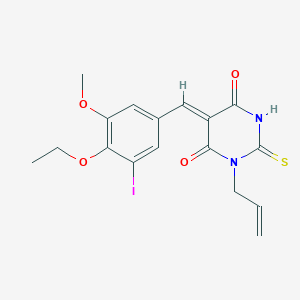
5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DIBO and has been synthesized using various methods.
作用机制
The mechanism of action of DIBO involves its ability to inhibit the activity of the protein known as ubiquitin-conjugating enzyme (UbcH7). This protein is involved in the degradation of proteins in the cell. By inhibiting UbcH7, DIBO prevents the degradation of certain proteins that are important for the survival of cancer cells and the replication of HIV.
Biochemical and Physiological Effects
DIBO has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells. DIBO has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, DIBO has been shown to have an effect on the activity of certain enzymes involved in the metabolism of drugs.
实验室实验的优点和局限性
DIBO has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been shown to have potent antitumor and antiviral activity. However, DIBO also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
Several future directions for research on DIBO include investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DIBO and its potential toxicity. The development of new synthetic methods for DIBO could also lead to the discovery of new compounds with similar properties.
合成方法
The synthesis of DIBO has been achieved using different methods, including the reaction of 2,4-thiazolidinedione with 3,5-diiodo-2-methoxybenzaldehyde and 3,4-dimethylbenzylamine in the presence of a catalyst. Another method involves the reaction of 2-thioxo-4-imidazolidinone with 3,5-diiodo-2-methoxybenzaldehyde and 3,4-dimethylbenzylamine in the presence of a base.
科学研究应用
DIBO has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. DIBO has also been demonstrated to have antiviral properties by inhibiting the replication of the human immunodeficiency virus (HIV).
属性
产品名称 |
5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C19H16I2N2O2S |
分子量 |
590.2 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16I2N2O2S/c1-10-4-5-14(6-11(10)2)23-18(24)16(22-19(23)26)8-12-7-13(20)9-15(21)17(12)25-3/h4-9H,1-3H3,(H,22,26)/b16-8- |
InChI 键 |
QVXORBQMSGCYAI-PXNMLYILSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)OC)/NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3OC)I)I)NC2=S)C |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)I)I)OC)NC2=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-butoxy-N-[(2-carbamoylphenyl)carbamothioyl]benzamide](/img/structure/B300756.png)
![2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
![5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300761.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)

![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)

![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)
